1-methyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
1-methyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked via a carboxamide bridge to a thiazole ring substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group. This structural architecture is characteristic of small molecules designed for therapeutic applications, particularly in oncology, due to the pharmacophoric significance of pyrazole and thiazole moieties in modulating kinase activity and apoptosis pathways . The synthesis of such compounds typically involves coupling carboxylate intermediates with amines under standard peptide coupling conditions, as exemplified in the preparation of analogous thiazole carboxamides .
Properties
IUPAC Name |
2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-22-16(8-9-19-22)17(23)21-18-20-15(11-24-18)14-7-6-12-4-2-3-5-13(12)10-14/h6-11H,2-5H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJXIYRVOBEFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Characteristics
- Molecular Formula : C19H20N4O2S
- Molecular Weight : 368.5 g/mol
- Structural Features : The compound features a thiazole moiety linked to a tetrahydronaphthalene structure through a pyrazole ring, which is indicative of its potential biological activity.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 1-methyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide | Thiazole and pyrazole rings | Antitumor activity |
| N-(4-methylphenyl)-N'-[4-(5-methyl-naphthalen-2-yl)]urea | Urea linkage | Anti-inflammatory |
| 1-(4-Methylphenyl)-3-(naphthalen-1-yl)urea | Urea structure with naphthalene | Neuroprotective |
Antitumor Properties
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation effectively. The presence of the tetrahydronaphthalene core enhances the interaction with biological targets, contributing to its cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
In a study examining the cytotoxic effects of thiazole-containing compounds, it was found that the compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin. The mechanism of action appears to involve the induction of apoptosis in cancer cells through mitochondrial pathway activation.
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for anticonvulsant properties. In one study, a related compound exhibited notable anticonvulsant effects in animal models, suggesting that modifications in the thiazole structure can significantly influence pharmacological outcomes.
Structure-Activity Relationships (SAR)
The SAR analysis of 1-methyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide reveals critical insights into how structural variations affect biological activity:
- Thiazole Ring : Essential for cytotoxicity; modifications can enhance or reduce activity.
- Pyrazole Moiety : Influences binding affinity to target proteins.
- Tetrahydronaphthalene Core : Provides hydrophobic interactions that are crucial for effective drug-target engagement.
Table 2: Summary of SAR Findings
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole Ring | Essential for anticancer activity |
| Pyrazole Moiety | Affects binding affinity |
| Tetrahydronaphthalene Core | Enhances hydrophobic interactions |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
